molecular formula C12H14N2S B2627858 4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole CAS No. 1461705-56-5

4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2627858
CAS No.: 1461705-56-5
M. Wt: 218.32
InChI Key: AIHQCCUMKYCYIP-UHFFFAOYSA-N
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Description

4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the benzylsulfanyl group and the dimethyl substitutions on the pyrazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with benzylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylsulfanyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and bases are often employed under controlled conditions.

Major Products

    Oxidation: Formation of benzylsulfoxide or benzylsulfone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, its antimalarial activity is related to the inhibition of hemozoin formation in Plasmodium species . The compound’s structure allows it to bind to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite.

Comparison with Similar Compounds

Similar Compounds

    4-(benzylsulfonyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    3,5-dimethyl-1H-pyrazole: Lacks the benzylsulfanyl group, resulting in different chemical and biological properties.

    4-(methylsulfanyl)-3,5-dimethyl-1H-pyrazole: Contains a methylsulfanyl group instead of a benzylsulfanyl group.

Uniqueness

4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-benzylsulfanyl-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9-12(10(2)14-13-9)15-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHQCCUMKYCYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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